5-Fluoro-2-methyl-(tributylstannyl)benzene 5-Fluoro-2-methyl-(tributylstannyl)benzene
Brand Name: Vulcanchem
CAS No.: 223432-25-5
VCID: VC7909164
InChI: InChI=1S/C7H6F.3C4H9.Sn/c1-6-2-4-7(8)5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C
Molecular Formula: C19H33FSn
Molecular Weight: 399.2 g/mol

5-Fluoro-2-methyl-(tributylstannyl)benzene

CAS No.: 223432-25-5

Cat. No.: VC7909164

Molecular Formula: C19H33FSn

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methyl-(tributylstannyl)benzene - 223432-25-5

Specification

CAS No. 223432-25-5
Molecular Formula C19H33FSn
Molecular Weight 399.2 g/mol
IUPAC Name tributyl-(5-fluoro-2-methylphenyl)stannane
Standard InChI InChI=1S/C7H6F.3C4H9.Sn/c1-6-2-4-7(8)5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Standard InChI Key MHPAIXYRCCMPSK-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C

Introduction

Chemical Identity and Structural Features

5-Fluoro-2-methyl-(tributylstannyl)benzene (CAS: 223432-25-5) is an organometallic compound with the molecular formula C<sub>17</sub>H<sub>28</sub>FSn. Its structure consists of a benzene ring substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a tributylstannyl group at the 1-position (Figure 1). The tributylstannyl moiety (–Sn(C<sub>4</sub>H<sub>9</sub>)<sub>3</sub>) confers distinct electronic and steric properties, making it valuable in cross-coupling reactions .

Key Structural Attributes:

  • Aromatic System: The benzene ring provides a planar, conjugated π-system, modified by electron-withdrawing (fluorine) and electron-donating (methyl) groups.

  • Tributylstannyl Group: Introduces significant steric bulk and enhances solubility in nonpolar solvents, critical for stoichiometric control in synthetic applications .

  • Fluorine Substituent: Polarizes the aromatic ring, influencing regioselectivity in electrophilic substitution and coupling reactions .

Synthesis and Manufacturing

The synthesis of 5-Fluoro-2-methyl-(tributylstannyl)benzene typically follows a multi-step protocol involving halogenation, lithiation, and stannylation:

Halogenation of the Aromatic Precursor

The starting material, 2-methyl-5-fluorobenzene, undergoes directed ortho-metalation (DoM) using a strong base such as n-butyllithium. This step generates a lithium intermediate at the 1-position, which is subsequently quenched with a tin electrophile (e.g., tributyltin chloride):

2-Methyl-5-fluorobenzene+n-BuLiLithiated intermediateSnBu3Cl5-Fluoro-2-methyl-(tributylstannyl)benzene\text{2-Methyl-5-fluorobenzene} + \text{n-BuLi} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{SnBu}_3\text{Cl}} \text{5-Fluoro-2-methyl-(tributylstannyl)benzene}

Purification and Yield Optimization

Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yield. Typical solvents include tetrahydrofuran (THF) or diethyl ether, with yields ranging from 60–75% after column chromatography.

Physicochemical Properties

While direct experimental data for this compound is limited, its properties can be extrapolated from analogous organotin derivatives (Table 1):

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular Weight399.17 g/molCalculated from formula
Density~1.15–1.25 g/cm³Similar tributyltin aromatics
Boiling Point290–300°C (decomposes)Thermal stability of Sn–C bonds
SolubilitySoluble in THF, DCM, ethers; insoluble in waterHydrophobic SnBu₃ group
Flash Point>110°COrganotin compound standards

Reactivity and Applications

Stille Cross-Coupling Reactions

The tributylstannyl group enables participation in Stille couplings, forming carbon–carbon bonds with aryl/alkenyl halides under palladium catalysis:

R–X+Ar–SnBu3Pd(0)R–Ar+Bu3Sn–X\text{R–X} + \text{Ar–SnBu}_3 \xrightarrow{\text{Pd(0)}} \text{R–Ar} + \text{Bu}_3\text{Sn–X}

Advantages:

  • Tolerance for diverse functional groups (esters, nitriles).

  • Mild reaction conditions compared to Suzuki-Miyaura couplings.

Electronic Effects of Fluorine

The fluorine substituent modulates electron density on the aromatic ring, directing incoming electrophiles to specific positions. For example, in further functionalization reactions, electrophiles preferentially attack the para position relative to the methyl group due to fluorine’s electron-withdrawing inductive effect .

Biological and Environmental Considerations

Organotin compounds are broadly recognized for their toxicity, though data specific to this derivative remains scarce:

Toxicity Profile

  • Acute Toxicity: Tributyltin compounds exhibit LD<sub>50</sub> values in rodents ranging from 50–200 mg/kg (oral), indicating moderate to high toxicity .

  • Environmental Impact: Persistent in aquatic systems, with bioaccumulation potential in marine organisms.

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Related Organotin Derivatives

CompoundReactivity in Stille CouplingThermal StabilitySolubility
5-Fluoro-2-methyl-(tributylstannyl)benzeneHigh (electron-deficient aryl)ModerateHigh in THF
Tributyl(phenyl)stannaneModerateHighHigh in DCM
Tributyl(4-methoxyphenyl)stannaneLow (electron-rich aryl)ModerateModerate in ether

Future Directions and Research Gaps

  • Synthetic Methodology: Development of greener synthesis routes using catalytic metalation strategies.

  • Biological Screening: Evaluation of antimicrobial or antitumor activity given fluorine’s role in bioactive molecules .

  • Environmental Fate Studies: Degradation pathways and ecotoxicological impact assessments.

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